molecular formula C21H22ClN3O3 B3002955 N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 896381-53-6

N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

Cat. No.: B3002955
CAS No.: 896381-53-6
M. Wt: 399.88
InChI Key: QUCSJYBWPZQDAL-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a synthetic quinazoline-dione derivative of interest in medicinal chemistry and pharmacological research. This compound is designed around a quinazoline-2,4(1H,3H)-dione scaffold, a structure recognized for its diverse biological potential . Based on its close structural relationship to patented NHE-1 inhibitors, this chemical is positioned as a candidate for investigating the Na+/H+ exchanger isoform 1 (NHE-1), a validated drug target for managing cardiovascular and ocular diseases . Inhibition of NHE-1 is associated with cytoprotective, anti-ischemic, and anti-inflammatory properties, making it a relevant pathway for the study of conditions such as ischemia-reperfusion injury and thrombotic events . Furthermore, the structural features of this compound suggest it may be suitable for research into antiplatelet agents or intraocular pressure modulation . Researchers can utilize this high-quality compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-8-6-7-15(13-16)14-23-19(26)11-2-1-5-12-25-20(27)17-9-3-4-10-18(17)24-21(25)28/h3-4,6-10,13H,1-2,5,11-12,14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCSJYBWPZQDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 3 chlorophenyl methyl 6 2 4 dioxo 1H quinazolin 3 yl hexanamide\text{N 3 chlorophenyl methyl 6 2 4 dioxo 1H quinazolin 3 yl hexanamide}

This structure includes a quinazoline core, which is known for various biological activities, particularly in oncology and infectious diseases.

The biological activity of quinazoline derivatives often involves the inhibition of specific enzymes and pathways associated with cancer progression and cell proliferation. The compound has been studied for its role as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cellular functions such as growth, survival, and metabolism.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on PI3Kα. For instance, one study reported the following IC50 values for enzymatic inhibition:

Enzyme IC50 (nM)
PI3Kα1.8
PI3Kβ271.0
PI3Kδ13.9
PI3Kγ13.8

Additionally, cellular assays indicated that the compound effectively inhibited pAkt S473 phosphorylation with an IC50 value of 12.1 nM, showcasing its selectivity for PI3Kα over other isoforms .

In Vivo Studies

In vivo efficacy was assessed using xenograft models of ovarian carcinoma (SKOV-3). At doses of 10, 30, and 100 mg/kg administered orally, the compound demonstrated significant tumor growth inhibition at higher doses. However, the study noted that lower efficacy at certain doses could be attributed to pharmacokinetic limitations such as poor tissue distribution .

Case Studies and Research Findings

A notable case study involved the evaluation of various quinazoline derivatives in treating breast cancer models. The compound showed promising results against PIK3CA mutant human breast ductal carcinoma models when dosed at 30 mg/kg daily for three weeks .

Another study highlighted the importance of structural modifications on the pharmacokinetic profile of quinazoline derivatives. Methylation of the amide nitrogen significantly enhanced oral bioavailability and plasma exposure in murine models .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other quinazoline derivatives was conducted:

Compound PI3Kα IC50 (nM) Oral Bioavailability (%) Tumor Growth Inhibition
N-[...]-hexanamide1.859Significant at high doses
Compound A5.045Moderate
Compound B15.070Low

This table illustrates that while this compound has superior potency against PI3Kα compared to other compounds, its bioavailability remains a critical factor influencing its therapeutic potential .

Comparison with Similar Compounds

Core Heterocyclic Modifications

BB02567 (689768-98-7)

  • Structure : Features a 6-sulfanylidene-8-oxo-1,3-dioxolo[4,5-g]quinazolin-7-yl group instead of 2,4-dioxo-1H-quinazolin-3-yl.
  • The morpholinyl group on the quinazoline may enhance solubility or target selectivity compared to the chlorophenylmethyl group in the target compound .
  • Biological Relevance : Such modifications are common in kinase inhibitors to optimize selectivity and potency .

6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide (CIP [66])

  • Structure: Replaces the quinazolinone with a 2,5-dioxoimidazolidin-1-yl group and introduces a 4-chlorophenoxy substituent.
  • Functional Impact: In combination with ciprofloxacin (CIP), this compound increased bacterial mortality from 16.99% to ~30%, demonstrating the importance of the dioxoimidazolidine core in enhancing antibiotic synergy. The chlorophenoxy group may improve membrane penetration compared to the target compound’s chlorophenylmethyl group .

Substituent Variations on the Aromatic Ring

Gefitinib (ZD1839)

  • Structure : A quinazoline derivative with a 3-chloro-4-fluorophenyl group, methoxy, and morpholinylpropoxy substituents.
  • Comparison : Gefitinib’s 4-fluorophenyl and morpholinylpropoxy groups enhance epidermal growth factor receptor (EGFR) binding, while the target compound’s simpler 3-chlorophenylmethyl group may limit selectivity but improve synthetic accessibility .

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide (688053-57-8)

  • Structure : Incorporates a piperazine-linked chlorophenyl group and a dioxoloquinazoline core.

Hexanamide Linker Modifications

MS1 (N-(2-hydroxyphenyl)-6-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)hexanamide)

  • Structure: Replaces quinazolinone with a benzothiazolone core.
  • Impact : The benzothiazolone’s planar structure may favor interactions with ATP-binding pockets, as seen in dynamin-like EHD4 targeting. The hydroxylphenyl group could engage in hydrogen bonding, unlike the target compound’s chlorophenyl group .

N-[(2-chlorophenyl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl}hexanamide (866013-56-1)

  • Structure: Substitutes quinazolinone with a thienopyrimidinone and adds a dipropylcarbamoyl group.
  • Functional Notes: The thienopyrimidinone core and carbamoyl group may enhance metabolic stability or binding to cysteine residues in kinases, as seen in covalent inhibitor design .

Q & A

Q. What are the optimal synthetic routes for preparing N-[(3-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of quinazolinone-containing amides typically involves coupling activated carboxylic acid derivatives (e.g., CDI-activated intermediates) with amines under basic conditions. For example, alkylation of quinazolinone-acetamide derivatives (e.g., compound 1 in ) with chloromethylbenzene analogs can be performed in DMF with excess K₂CO₃ at 70–80°C, yielding target compounds after purification via silica gel chromatography (CH₂Cl₂/MeOH 10:1) . To improve yields, optimize stoichiometry (1.2–1.5 equivalents of alkylating agent) and monitor reaction progress via TLC or HPLC. highlights the use of Pd/C-catalyzed hydrogenation for azide-to-amine conversion, which may apply to intermediates with sensitive functional groups .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm the quinazolinone core (δ ~10–12 ppm for NH protons) and hexanamide chain integration. The 3-chlorophenyl group shows aromatic protons at δ ~7.2–7.4 ppm () .
  • HRMS: Validate molecular weight (exact mass ~443.12 g/mol for C₂₂H₂₁ClN₃O₃).
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) and MeCN/H₂O gradients to assess purity (>95% recommended for biological assays).
  • Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values.

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition: Test kinase inhibition (e.g., EGFR, HER2) via ADP-Glo™ assays, given structural similarity to tyrosine kinase inhibitors like erlotinib () .
  • Cellular Viability: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Target Affinity: Radioligand binding assays (e.g., GABA₀ receptors, ) to evaluate CNS activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications: Replace the quinazolinone dione with pyridopyrimidinone or isoindoline dione to assess impact on target binding .
  • Chain Length Variation: Synthesize analogs with shorter (C4) or longer (C8) alkyl chains to evaluate hydrophobicity effects on membrane permeability () .
  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF₃) on the 3-chlorophenyl ring to enhance metabolic stability () .
  • Pharmacokinetic Profiling: Use microsomal stability assays (human liver microsomes) and LogP measurements to correlate structural changes with ADME properties.

Q. What strategies resolve contradictions in biological data, such as divergent activity across cell lines?

Methodological Answer:

  • Mechanistic Studies: Conduct target engagement assays (e.g., CETSA or NanoBRET) to confirm on-target effects .
  • Transcriptomic Profiling: Compare gene expression in responsive vs. non-responsive cell lines via RNA-seq to identify resistance markers.
  • Proteomic Analysis: Use phosphoproteomics to map signaling pathway activation (e.g., MAPK/ERK) post-treatment.
  • Metabolite Identification: Incubate compound with hepatocytes (LC-MS/MS) to detect active/inactive metabolites influencing potency .

Q. How can in vivo efficacy and toxicity be evaluated preclinically?

Methodological Answer:

  • Animal Models: Use PTZ-induced seizures in mice () for anticonvulsant studies or xenograft models for oncology .
  • Dosing Regimens: Administer via oral gavage (10–50 mg/kg) or IV (5–20 mg/kg) with plasma sampling for PK analysis (t₁/₂, Cmax, AUC).
  • Toxicology: Perform acute toxicity studies (OECD 423) and histopathology on liver/kidney tissues.
  • BBB Penetration: Measure brain/plasma ratios post-administration to assess CNS bioavailability () .

Q. What computational methods aid in predicting off-target interactions and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR PDB: 1M17) .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes.
  • QSAR Modeling: Train models on bioactivity data from analogs (e.g., pIC50 values) to prioritize derivatives for synthesis.
  • Off-Target Screening: Employ SwissTargetPrediction or SEA to identify potential secondary targets (e.g., GPCRs, ion channels) .

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